2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-12-9(7(10)5-11-12)6-3-2-4-8(6)13/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
QVUXNZVFPBHGQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol generally involves two major steps:
- Step 1: Construction of the 4-chloro-1-methyl-1H-pyrazol-5-yl moiety, often via cyclization or substitution reactions on pyrazole precursors.
- Step 2: Coupling or attachment of the pyrazolyl group to a cyclopentanone or cyclopentanol framework, frequently through carbon-carbon bond formation or nucleophilic addition.
The chlorine substituent at the 4-position on the pyrazole ring is typically introduced early in the synthesis or via halogenation reactions.
Reported Synthetic Routes
Pyrazole Formation and Halogenation
- One documented method for preparing 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol analogues involves reacting 6-chlorochromone with methylhydrazine under reflux in ethanol with acetic acid as a catalyst, yielding the chloropyrazolyl product in moderate yields (~55%). Although this example is for a phenol derivative, the pyrazole formation strategy is adaptable for cyclopentan-1-ol derivatives.
Suzuki Coupling for Pyrazolyl Substitution
A key approach involves Suzuki-Miyaura cross-coupling reactions between pyrazole boronic acid pinacol esters and aryl halides. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in the presence of Pd catalysts and bases like sodium carbonate in THF-water solvent mixtures. This method allows precise installation of the pyrazolyl substituent with chlorine at the desired position.
The Suzuki reaction conditions are optimized to reduce palladium catalyst loading (0.5-2 mol%) and use phase transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields and simplify isolation.
Cyclopentan-1-ol Functionalization
The cyclopentan-1-ol moiety can be introduced by nucleophilic addition of the pyrazolyl intermediate to cyclopentanone derivatives or via reduction of cyclopentanone precursors after coupling.
The compound 2-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-ol (close analog) has been characterized and its structure confirmed by spectroscopic methods, indicating feasibility of such cyclopentanol substitution.
Representative Synthetic Procedure Summary
| Step | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | 6-chlorochromone, methylhydrazine | EtOH, Acetic acid, reflux 18 h | ~55 | Adaptable to pyrazolyl cyclopentanol |
| 2 | Suzuki coupling | Pyrazole boronic acid ester, aryl bromide, Pd(PPh3)2Cl2, Na2CO3 | THF-water, reflux, phase transfer catalyst | 60-80 | Low Pd loading, easy isolation |
| 3 | Cyclopentanone addition | Pyrazolyl intermediate, cyclopentanone | Mild base, room temp or reflux | Variable | Followed by reduction to cyclopentanol |
Summary Table of Key Literature Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can be oxidized to form a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol with analogous cyclopentanol derivatives, focusing on structural features, substituent effects, and functional roles.
Structural and Functional Comparison
Key Observations:
Heterocyclic Core :
- The target compound features a pyrazole ring , whereas metconazole and triticonazole incorporate 1,2,4-triazole groups. Triazole derivatives are well-documented for their fungicidal activity via inhibition of cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis) . Pyrazole-containing compounds, however, may exhibit divergent modes of action, such as interference with mitochondrial respiration or hormone signaling in pests.
- The chlorine atom in the pyrazole ring (position 4) may enhance electronegativity and binding affinity to biological targets, similar to the chlorophenyl groups in triazole analogues.
Substituent Positioning: The target compound’s pyrazole group is attached at position 2 of the cyclopentanol ring, while metconazole and triticonazole feature substituents at position 5. This positional variance could influence molecular conformation, solubility, and target interaction.
Functional Group Impact: The –OH group in cyclopentanol derivatives contributes to hydrogen bonding, affecting solubility and membrane permeability.
Biological Activity
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol, with a CAS number of 1600486-89-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is , with a molecular weight of 200.66 g/mol. The compound features a cyclopentanol structure linked to a pyrazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1600486-89-2 |
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 g/mol |
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer activity. For example, similar derivatives have shown selective inhibition of cancer cell lines, suggesting that the structural characteristics of the pyrazole ring are crucial for enhancing cytotoxic effects. In particular, the presence of halogen substituents (like chlorine) has been associated with improved activity against various tumors, as evidenced by IC50 values lower than those of standard chemotherapeutics .
Enzyme Inhibition
The compound's ability to interact with various enzymes has been explored. Enzyme inhibition studies reveal that pyrazole derivatives can act as effective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition leads to apoptosis in cancer cells, highlighting the therapeutic potential of such compounds .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the SAR of pyrazole derivatives and their anticancer properties. Compounds similar to 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol demonstrated significant activity against human glioblastoma and melanoma cell lines. The presence of electron-withdrawing groups like chlorine was essential for enhancing cytotoxicity .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of substituted pyrazoles. The study found that compounds with a similar structure to 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol exhibited broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity .
Q & A
Q. Methodological Answer :
- Key Steps :
- Cyclopentanol Functionalization : Start with cyclopentanone as a precursor. Introduce the pyrazole moiety via nucleophilic substitution or cycloaddition reactions. For example, coupling 4-chloro-1-methylpyrazole derivatives with activated cyclopentane intermediates (e.g., bromocyclopentane) under basic conditions (K₂CO₃/DMF, 80–100°C) .
- Chlorination : Ensure regioselective chlorination at the pyrazole 4-position using POCl₃ or NCS (N-chlorosuccinimide) in anhydrous solvents (e.g., DCM) .
- Hydroxylation : Introduce the hydroxyl group via oxidation (e.g., using mCPBA) or stereoselective reduction of a ketone intermediate (e.g., NaBH₄ with chiral catalysts) .
- Validation : Monitor reaction progress via TLC and HPLC. Confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry.
Advanced: How can crystallographic data resolve stereochemical ambiguities in 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol?
Q. Methodological Answer :
- Crystallographic Workflow :
- Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals suitable for X-ray diffraction .
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Use SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares on F²). Key parameters:
- R Factor : Aim for <0.08 (e.g., R₁ = 0.081 in similar pyrazole derivatives ).
- Torsion Angles : Analyze cyclopentane ring puckering (e.g., envelope or twist conformations).
- Stereochemical Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm absolute configuration .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Q. Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and pyrazole C-N (1550–1600 cm⁻¹) stretches. Use KBr pellets for solid samples .
- NMR Analysis :
- ¹H NMR : Look for cyclopentane protons (δ 1.5–2.5 ppm, multiplet) and pyrazole CH₃ (δ 2.3–2.5 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl absence (ruling out ketone intermediates) and chlorinated pyrazole carbons (δ 110–120 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns should include loss of Cl (m/z –35) .
Advanced: How can computational modeling predict biological targets for this compound?
Q. Methodological Answer :
- Target Identification :
- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., AKT1, PDB ID: 3O96). Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore Mapping : Align the compound with known inhibitors (e.g., GlaxoSmithKline’s AKT inhibitors) to identify critical interactions (H-bond donors, hydrophobic clusters) .
- Validation :
- MD Simulations : Run 100-ns trajectories (AMBER22) to assess stability of ligand-protein complexes.
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using IC₅₀ measurements to correlate computational predictions with activity .
Basic: What are common pitfalls in analyzing reaction yields, and how can they be mitigated?
Q. Methodological Answer :
- Yield Optimization :
- Data Contradictions :
Advanced: How to address enantiomeric resolution in stereoselective synthesis?
Q. Methodological Answer :
- Chiral Separation :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10) to resolve enantiomers. Monitor retention times and peak symmetry .
- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts.
- Stereochemical Analysis :
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with TD-DFT calculations to assign absolute configuration .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Spill Management : Absorb liquids with vermiculite, dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
